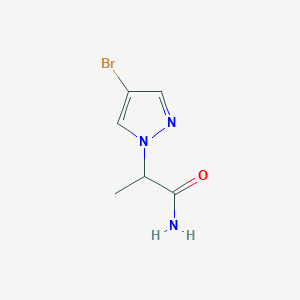

2-(4-bromo-1H-pyrazol-1-yl)propanamide

Description

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMVMWBODURVTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673672 |

Source

|

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183357-58-5 |

Source

|

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data expected for the novel heterocyclic compound, 2-(4-bromo-1H-pyrazol-1-yl)propanamide. As a potential building block in medicinal chemistry and drug development, unambiguous structural confirmation is paramount. This document serves as an authoritative reference for researchers, offering a detailed interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy data. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by empirical data from analogous structures, establishing a robust framework for the characterization of this and related molecules.

Introduction: The Need for Rigorous Characterization

2-(4-bromo-1H-pyrazol-1-yl)propanamide is a substituted pyrazole derivative. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of a bromine atom at the C4 position and an N-substituted propanamide side chain creates a unique molecule with specific electronic and steric properties that are of interest for creating new chemical entities.

Accurate structural elucidation is the bedrock of chemical research and development. It ensures the identity and purity of a compound, which is critical for reproducible biological screening and meeting regulatory standards. This guide details the expected spectroscopic signatures of the title compound, providing a benchmark for its synthesis and analysis.

Predicted Spectroscopic Data: An Overview

The following table summarizes the key predicted spectroscopic data points for 2-(4-bromo-1H-pyrazol-1-yl)propanamide. Each of these will be discussed in detail in the subsequent sections.

| Technique | Parameter | Predicted Value and Description |

| HRMS (ESI+) | [M+H]⁺ | m/z 233.9978 / 235.9957 . Exhibits a characteristic 1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br. |

| ¹H NMR | Chemical Shifts (δ) | Pyrazole H-3 & H-5 (~7.8-8.0 ppm), CH (~4.8 ppm), NH₂ (~7.0, 7.5 ppm, broad), CH₃ (~1.6 ppm). |

| ¹³C NMR | Chemical Shifts (δ) | C=O (~172 ppm), Pyrazole C-3 & C-5 (~140, 130 ppm), Pyrazole C-4 (~95 ppm), CH (~55 ppm), CH₃ (~18 ppm). |

| IR Spectroscopy | Key Frequencies (ν) | ~3350, 3180 cm⁻¹ (N-H Stretch), ~1670 cm⁻¹ (C=O Stretch, Amide I), ~1610 cm⁻¹ (N-H Bend, Amide II). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it can slow the exchange of amide protons, leading to sharper signals.

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 (Pyrazole) | ~8.0 | Singlet (s) | - | 1H |

| H-3 (Pyrazole) | ~7.8 | Singlet (s) | - | 1H |

| NH₂ (Amide) | ~7.5, ~7.0 | Broad Singlet (br s) | - | 2H |

| CH (Aliphatic) | ~4.8 | Quartet (q) | ~7.2 Hz | 1H |

| CH₃ (Aliphatic) | ~1.6 | Doublet (d) | ~7.2 Hz | 3H |

Causality and Interpretation:

-

Pyrazole Protons (H-3, H-5): The protons on the pyrazole ring are expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the nitrogen atoms. They appear as sharp singlets because they lack adjacent protons for coupling. Data for 4-bromopyrazole itself shows two singlets in this region.[1] The N1-substitution will further influence their exact shifts.[2][3]

-

Amide Protons (NH₂): The chemical shift of amide protons is highly variable and dependent on solvent, concentration, and temperature. They often appear as two separate broad signals due to hindered rotation around the C-N bond and undergo exchange with trace water in the solvent.[4]

-

Aliphatic Protons (CH, CH₃): The methine proton (CH) is adjacent to the electron-withdrawing pyrazole ring, shifting it downfield to ~4.8 ppm. It is split into a quartet by the three neighboring methyl (CH₃) protons. Conversely, the methyl protons are split into a doublet by the single methine proton. This classic doublet-quartet pattern is a definitive indicator of an ethyl fragment derivative (in this case, a CH-CH₃ group).

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Assignment | Predicted δ (ppm) |

|---|---|

| C=O (Amide) | ~172 |

| C-3 (Pyrazole) | ~140 |

| C-5 (Pyrazole) | ~130 |

| C-4 (Pyrazole) | ~95 |

| CH (Aliphatic) | ~55 |

| CH₃ (Aliphatic) | ~18 |

Causality and Interpretation:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is significantly deshielded and appears in a characteristic region downfield, typically >170 ppm.

-

Pyrazole Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are consistent with published data for substituted pyrazoles.[5][6][7] The C-4 carbon, directly attached to the bromine, is expected at approximately 95 ppm. The C-3 and C-5 carbons, adjacent to the ring nitrogens, appear further downfield.

-

Aliphatic Carbons (CH, CH₃): These appear in the upfield region of the spectrum, as expected for sp³ hybridized carbons. The CH carbon, being directly attached to the pyrazole nitrogen, is more deshielded than the terminal CH₃ carbon.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula.

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Ionization Mode: Positive ion mode (ESI+). The amide and pyrazole nitrogens are readily protonated.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Determine the monoisotopic mass of the protonated molecule, [M+H]⁺. Compare this experimental mass to the theoretical mass calculated for the elemental formula C₆H₉BrN₃O⁺. The difference should be less than 5 ppm.

-

HRMS Spectral Analysis

The Bromine Isotopic Signature:

The most telling feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (~50.7% and ~49.3%, respectively).[8][9] This results in two molecular ion peaks separated by 2 m/z units with a relative intensity ratio of approximately 1:1.[10][11] This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.

Predicted HRMS Data

| Ion | Formula | Calculated m/z | Predicted Pattern |

|---|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₆H₉⁷⁹BrN₃O⁺ | 233.9978 | ~100% relative intensity |

| [M(⁸¹Br)+H]⁺ | C₆H₉⁸¹BrN₃O⁺ | 235.9957 | ~98% relative intensity |

Fragmentation Analysis: While full fragmentation analysis requires experimental data, likely fragmentation pathways would involve the neutral loss of the amide group (NH₃) or cleavage of the propanamide side chain at the C-N bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.

IR Spectral Analysis

The IR spectrum provides clear evidence for the key functional groups in 2-(4-bromo-1H-pyrazol-1-yl)propanamide.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Intensity | Description |

|---|---|---|---|

| ~3350, ~3180 | N-H stretch (asymmetric & symmetric) | Medium | Two distinct peaks characteristic of a primary amide (-NH₂).[12][13] |

| ~2980-2900 | C-H stretch (aliphatic) | Medium | Absorption from the CH and CH₃ groups. |

| ~1670 | C=O stretch (Amide I band) | Strong | A very strong, sharp peak characteristic of an amide carbonyl. |

| ~1610 | N-H bend (Amide II band) | Strong | A strong peak resulting from the scissoring motion of the -NH₂ group.[12] |

| ~1450, ~1380 | C-H bend (aliphatic) | Medium | Bending vibrations from the CH₃ group. |

| ~1400 | C-N stretch | Medium | Stretch of the amide C-N bond. |

Integrated Structural Elucidation Workflow

Caption: Workflow for unambiguous structural elucidation.

Conclusion

The spectroscopic profile of 2-(4-bromo-1H-pyrazol-1-yl)propanamide is characterized by a set of distinct and mutually reinforcing signatures. The 1:1 isotopic pattern in the mass spectrum is definitive for the presence of bromine. Infrared spectroscopy confirms the primary amide functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the precise map of the molecule's carbon-hydrogen framework and the substitution pattern on the pyrazole ring. This guide provides a robust, scientifically-grounded framework for the identification and quality assessment of this compound, ensuring data integrity for future research and development endeavors.

References

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available at: [Link]

-

Ok, S., Şen, E., & Kasımoğulları, R. (2015). ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Fruchier, A., Pellegrin, V., & Elguero, J. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2-¹⁵N₂]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Available at: [Link]

-

Holdsworth, D. K. (1995). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 72(7), 652. Available at: [Link]

-

Kühn, O., & Woutersen, S. (2009). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Journal of the American Chemical Society, 131(9), 3385-3391. Available at: [Link]

-

Zwiener, G., & Glauner, T. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 398(2), 925-932. Available at: [Link]

- Breitmaier, E., & Voelter, W. (2000). Combination of ¹H and ¹³C NMR Spectroscopy. In Structure Elucidation by NMR in Organic Chemistry. John Wiley & Sons, Ltd.

-

ResearchGate. (2016). How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR? Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]

-

Alkorta, I., Elguero, J., & Yáñez, M. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 56(11), 1085-1096. Available at: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

PubMed. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Corona-Dzul, M., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Revista de la Sociedad Química de México, 58(2), 169-173. Available at: [Link]

-

Thomson, C. A., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214305. Available at: [Link]

-

SpectraBase. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

-

Ghorbani-Choghamarani, A., & Shiri, L. (2014). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(92), 50648-50655. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazole, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

Al-Obaidi, A. S. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles: A Review. TSI Journals. Available at: [Link]

-

ResearchGate. (2018). 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Available at: [Link]

Sources

- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)propanamide: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential therapeutic applications of 2-(4-bromo-1H-pyrazol-1-yl)propanamide. This molecule, belonging to the versatile class of pyrazole-containing compounds, has garnered interest in medicinal chemistry, particularly for its potential role in the development of novel cancer therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and insights into the scientific context of this promising compound.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the design of novel therapeutic agents. The introduction of a propanamide side chain at the N1 position of the pyrazole ring, as seen in 2-(4-bromo-1H-pyrazol-1-yl)propanamide, offers a unique combination of structural features that can influence its pharmacokinetic and pharmacodynamic properties. Recent research has highlighted the potential of pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists for the treatment of enzalutamide-resistant prostate cancer, underscoring the therapeutic relevance of this chemical class.[1] This guide will delve into the specific characteristics of the 4-bromo substituted derivative, providing a foundation for further investigation and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. While some experimental data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide is not publicly available, this section consolidates known information and provides predicted values based on its chemical structure.

Table 1: Physicochemical Properties of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

| Property | Value | Source |

| IUPAC Name | 2-(4-bromo-1H-pyrazol-1-yl)propanamide | --- |

| CAS Number | 1183357-58-5 | |

| Molecular Formula | C₆H₈BrN₃O | |

| Molecular Weight | 218.05 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| InChI Key | LOMVMWBODURVTR-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of pyrazole derivatives can be achieved through various established methods. While a specific, detailed protocol for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanamide is not readily found in publicly accessible literature, a general synthetic strategy can be proposed based on known reactions for similar compounds.

Proposed Synthetic Pathway

A plausible synthetic route would involve a two-step process:

-

N-Alkylation of 4-bromopyrazole: Reaction of 4-bromo-1H-pyrazole with a suitable 2-halopropanamide (e.g., 2-bromopropanamide) in the presence of a base.

-

Amidation of 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid: Alternatively, 2-(4-bromo-1H-pyrazol-1-yl)propanoic acid can be synthesized first and then converted to the corresponding amide.

dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"4-Bromo-1H-pyrazole" -> "Alkylation" [label="2-halopropanamide,\nBase"]; "Alkylation" -> "2-(4-bromo-1H-pyrazol-1-yl)propanamide" [label=" "];

"4-Bromo-1H-pyrazole" -> "N-Alkylation_acid" [label="2-halopropanoic acid ester,\nBase"]; "N-Alkylation_acid" -> "Hydrolysis" [label=" "]; "Hydrolysis" -> "2-(4-bromo-1H-pyrazol-1-yl)propanoic acid" [label=" "]; "2-(4-bromo-1H-pyrazol-1-yl)propanoic acid" -> "Amidation" [label="Ammonia,\nCoupling agent"]; "Amidation" -> "2-(4-bromo-1H-pyrazol-1-yl)propanamide" [label=" "];

caption [label="Proposed synthetic pathways for 2-(4-bromo-1H-pyrazol-1-yl)propanamide.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } Proposed synthetic pathways for the target compound.

Spectroscopic Characterization

Detailed spectroscopic data for 2-(4-bromo-1H-pyrazol-1-yl)propanamide is essential for its unambiguous identification and quality control. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methine proton of the propanamide side chain, the methyl group, and the amide protons.

-

Pyrazole Protons (H3 and H5): Two singlets in the aromatic region (typically δ 7.5-8.0 ppm).

-

Methine Proton (-CH-): A quartet coupled to the methyl protons.

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton.

-

Amide Protons (-NH₂): Two broad singlets, the chemical shift of which can be concentration and solvent dependent.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Pyrazole Carbons: Signals for the three carbon atoms of the pyrazole ring.

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Methine Carbon (-CH-): A signal in the aliphatic region.

-

Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C-N Stretching: Bands in the fingerprint region.

-

C-Br Stretching: A band in the lower frequency region of the fingerprint region.

3.2.4. Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): A peak corresponding to the molecular weight of the compound (218.05 for C₆H₈BrN₃O), showing the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of approximately equal intensity).

-

Fragmentation: Common fragmentation pathways for amides include the loss of the amide group and cleavage of the propanamide side chain.[2]

Biological Activity and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.[3][4]

Anticancer Activity

A significant area of interest for pyrazol-1-yl-propanamides is their potential as anticancer agents. A notable study has reported the design and synthesis of a library of aryl pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists.[1] These compounds have shown efficacy in overcoming resistance to existing therapies for prostate cancer, such as enzalutamide.[1] This suggests that 2-(4-bromo-1H-pyrazol-1-yl)propanamide could be a valuable lead compound for the development of new treatments for hormone-refractory prostate cancer.

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"Pyrazol-1-yl-propanamide" -> "Androgen_Receptor" [label="Binds to"]; "Androgen_Receptor" -> "Degradation" [label="Induces"]; "Degradation" -> "Inhibition_of_Tumor_Growth" [label="Leads to"]; "Androgen_Receptor" -> "Antagonism" [label="Acts as"]; "Antagonism" -> "Inhibition_of_Tumor_Growth" [label="Leads to"];

caption [label="Proposed mechanism of action for pyrazol-1-yl-propanamides in prostate cancer.", shape=plaintext, fontcolor="#5F6368", fontsize=10]; } Proposed mechanism of action for pyrazol-1-yl-propanamides in prostate cancer.

Other Potential Applications

Given the broad biological activity of pyrazole derivatives, 2-(4-bromo-1H-pyrazol-1-yl)propanamide may possess other therapeutic properties. Pyrazole-containing compounds have been investigated for their anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] Further screening and biological evaluation of this specific compound are warranted to explore its full therapeutic potential.

Future Directions

The available data, although limited, suggests that 2-(4-bromo-1H-pyrazol-1-yl)propanamide is a compound of significant interest for further research and development. Key future directions should include:

-

Development of a robust and scalable synthetic protocol.

-

Comprehensive characterization of its physicochemical properties, including solubility and stability.

-

Detailed spectroscopic analysis to establish a complete spectral profile.

-

In-depth in vitro and in vivo studies to elucidate its mechanism of action and evaluate its efficacy and safety profile for the treatment of prostate cancer and other potential indications.

-

Structure-activity relationship (SAR) studies to optimize the lead compound for improved potency and pharmacokinetic properties.

Conclusion

2-(4-bromo-1H-pyrazol-1-yl)propanamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has summarized the current knowledge of its chemical properties and has highlighted its potential as a lead compound for the treatment of enzalutamide-resistant prostate cancer. Further dedicated research is crucial to fully unlock the therapeutic potential of this and related pyrazole derivatives.

References

-

Mohler, M. L., He, Y., Wu, Z., Hwang, D. J., Miller, D. D., & Dalton, J. T. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 63(21), 12642–12665. [Link]

-

PubChem. 2-(4-bromo-1h-pyrazol-1-yl)propanenitrile. [Link]

-

MilliporeSigma. 2-(4-bromo-1H-pyrazol-1-yl)propanamide. [Link]

-

AA Blocks. N-(4-bromo-2-methylphenyl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanamide. [Link]

-

Tarikogullari Dogan, A. H., Saylam, M., Yilmaz, S., Parlar, S., Ballar, P., & Alptuzun, V. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

-

El-Sayed, M. A., Abdel-Aziz, A. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tahir, K. E. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-176. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2014). Current status of pyrazole and its biological activities. Archives of Pharmacal Research, 37(10), 1247-1271. [Link]

-

Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]

-

Trofimova, E. V., Prosvirkin, A. V., Smol'yakov, A. F., & Nenajdenko, V. G. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(3), M1472. [Link]

- Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. [Link]

Sources

- 1. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

Introduction: The Significance of 4-Bromopyrazole in Modern Chemistry

An In-depth Technical Guide to the Crystal Structure of 4-Bromopyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities.[1][2] Among these, 4-bromopyrazole stands out as a particularly valuable intermediate.[3] Its structure, featuring a bromine atom at the 4-position, provides a reactive handle for a variety of chemical transformations, including Suzuki and Sonogashira couplings, allowing for the synthesis of complex molecular architectures. This versatility has established 4-bromopyrazole as a key building block in the development of pharmaceuticals, agrochemicals, and functional materials.[1][3]

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability. For drug development professionals, a thorough knowledge of the crystal structure is indispensable for rational drug design and for navigating the complexities of polymorphism. This guide provides a comprehensive overview of the crystal structure of 4-bromopyrazole derivatives, delving into their molecular geometry, intermolecular interactions, and the experimental techniques used for their characterization.

Molecular Geometry of the 4-Bromopyrazole Core

The 4-bromopyrazole molecule consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with a bromine atom substituted at the C4 position. The pyrazole ring is generally planar, a consequence of its aromatic character. The endocyclic bond angles and bond lengths are influenced by the electronic effects of the substituents on the ring.

The presence of the bromine atom introduces specific geometric features. The C-Br bond length and the C-C-Br bond angles are characteristic of brominated aromatic systems. The electronic properties of the bromine atom, being electron-withdrawing through induction and electron-donating through resonance, can subtly influence the overall electron distribution within the pyrazole ring.

Intermolecular Interactions: The Architects of the Crystalline Lattice

The crystal packing of 4-bromopyrazole derivatives is governed by a delicate interplay of various non-covalent interactions. The nature and strength of these interactions dictate the supramolecular assembly and, ultimately, the macroscopic properties of the crystal.

Hydrogen Bonding: The Dominant Supramolecular Synthon

The pyrazole ring is an excellent hydrogen-bonding motif, possessing both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows for the formation of robust and directional hydrogen bonds, which are often the primary driving force in the crystal packing of N-H containing pyrazoles.

Depending on the steric and electronic nature of other substituents on the pyrazole ring, a variety of supramolecular motifs can be observed. Common motifs include dimers, trimers, and one-dimensional chains (catemers).[2] For instance, the crystal structure of 4-bromo-1H-pyrazole reveals a trimeric hydrogen-bonding motif, which is also observed in its chloro- a alogue.[2] In contrast, the fluoro and iodo analogues form non-isostructural catemeric chains.[2]

Halogen Bonding: A Directional Interaction of Growing Importance

The bromine atom at the 4-position is not merely a passive substituent; it can actively participate in directional non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom.

In the crystal structures of 4-bromopyrazole derivatives, the bromine atom can form halogen bonds with the nitrogen atoms of neighboring pyrazole rings or with other Lewis basic sites in the molecule or co-crystallized solvent molecules. These interactions, while generally weaker than hydrogen bonds, are highly directional and can play a crucial role in determining the overall crystal packing. The ability of 4-bromopyrazole to engage in both hydrogen and halogen bonding has led to its description as a "magic bullet" for biochemical structure determination.[4]

π-π Stacking Interactions

The aromatic nature of the pyrazole ring allows for the possibility of π-π stacking interactions between adjacent rings. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, contribute to the overall stability of the crystal lattice. The geometry of these interactions can vary, from perfectly co-facial to offset arrangements, depending on the steric hindrance and the electronic nature of the substituents.

Diagram of Intermolecular Interactions in 4-Bromopyrazole Derivatives

Caption: Key intermolecular interactions governing the crystal packing of 4-bromopyrazole derivatives.

Experimental Determination of Crystal Structure: A Practical Guide

The gold standard for determining the crystal structure of a compound is single-crystal X-ray diffraction (SC-XRD).[5][6] This technique provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and details of intermolecular interactions.[7]

Step 1: Growing High-Quality Single Crystals

The success of an SC-XRD experiment is critically dependent on the quality of the single crystal.[8] The ideal crystal for SC-XRD is a single, optically clear, and defect-free crystal with dimensions of approximately 0.1-0.3 mm.[7][8]

Protocol for Crystal Growth by Slow Evaporation:

-

Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[9] Highly soluble compounds tend to form small crystals, while poorly soluble compounds may precipitate as an amorphous powder.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a clean, dry filter to remove any dust or particulate matter that could act as nucleation sites.[9]

-

Slow Evaporation: Place the filtered solution in a clean vial or small beaker. Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.[8]

-

Incubation: Store the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Step 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots.

-

Data Processing: The positions and intensities of the diffraction spots are measured and used to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to obtain the best possible fit to the experimental data.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: A simplified workflow for determining a crystal structure using single-crystal X-ray diffraction.

Data Presentation and Analysis

The results of a single-crystal X-ray diffraction study are typically presented in a standardized format that includes crystallographic data and details of the structure refinement. Tools such as the Cambridge Structural Database (CSD) can be used to search for and analyze crystal structures of related compounds.[10][11] Furthermore, techniques like Hirshfeld surface analysis can be employed to visualize and quantify the different intermolecular interactions within the crystal.[12][13]

Table 1: Representative Crystallographic Data for 4-Halogenated-1H-pyrazoles

| Compound | Crystal System | Space Group | Supramolecular Motif | Reference |

| 4-Fluoro-1H-pyrazole | Orthorhombic | Pna2₁ | Catemer | [14] |

| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimer | [2] |

| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimer | [2] |

| 4-Iodo-1H-pyrazole | Tetragonal | I4₁/a | Catemer | [2] |

Conclusion

The crystal engineering of 4-bromopyrazole derivatives is a fascinating area of research with significant implications for drug development and materials science. The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions gives rise to a rich variety of supramolecular architectures. A thorough understanding of these interactions, gained through single-crystal X-ray diffraction, is essential for controlling the solid-state properties of these important compounds. This guide has provided a comprehensive overview of the key structural features of 4-bromopyrazole derivatives and a practical framework for their experimental characterization, empowering researchers to harness the full potential of this versatile chemical scaffold.

References

- Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.). Chem Catalyst Pro.

-

Ivanov, S. M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][12]triazines. Journal of Molecular Structure. Retrieved from [Link]

- 4-Bromopyrazole丨CAS 2075-45-8. (n.d.). Leap Chem.

- What are the applications and synthesis methods of 4-Bromopyrazole? (n.d.). Guidechem.

- Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.

-

Ivanov, S. M., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][12]triazines. ResearchGate. Retrieved from [Link]

-

Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

- 4-Bromopyrazole 99 2075-45-8. (n.d.). Sigma-Aldrich.

- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog.

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025). ResearchGate. Retrieved from [Link]

- How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

Cooper, G., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal. Retrieved from [Link]

-

Ahmed, B. M., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. National Center for Biotechnology Information. Retrieved from [Link]

- Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service.

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. PubMed. Retrieved from [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. leapchem.com [leapchem.com]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. How To [chem.rochester.edu]

- 10. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Foreword: The Privileged Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile core for a multitude of drug candidates, capable of forming key interactions with a wide array of biological targets.[2][3] This has led to the development of numerous FDA-approved drugs for various therapeutic areas, particularly in oncology and inflammation.[4][5] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[1][6][7]

This guide provides a technical framework for researchers, scientists, and drug development professionals embarking on the initial biological evaluation of novel pyrazole compounds. It is structured not as a rigid template, but as a logical progression from strategic planning to detailed execution and data interpretation, mirroring the workflow of a drug discovery program.

Part 1: Designing the Screening Cascade - A Strategic Approach

A successful screening campaign is not a single experiment but a multi-tiered, logical funnel designed to efficiently identify promising compounds while deprioritizing inactive or undesirable ones. This "screening cascade" approach saves resources and focuses efforts on candidates with the highest potential.

The initial step is a Primary Screen , a high-throughput assay designed to test a large number of compounds for a specific biological activity. Compounds that show activity in the primary screen, known as "hits," then advance to Secondary and Tertiary Assays . These assays are typically more complex, lower-throughput, and designed to confirm the initial activity, determine potency and selectivity, and elucidate the mechanism of action.

Caption: A typical workflow for a biological activity screening cascade.

Part 2: Core In Vitro Screening Protocols

The following sections detail validated, foundational protocols for assessing the most common activities of pyrazole compounds: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity: Cytotoxicity Screening

A primary goal in cancer drug discovery is to identify compounds that are toxic to cancer cells.[8] Many pyrazole derivatives have been developed as anticancer agents that target specific proteins like kinases, thereby halting tumor growth.[9][10] The MTT assay is a robust, colorimetric method widely used for initial cytotoxicity screening.[11]

Principle of the MTT Assay: The assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[12]

-

Cell Seeding:

-

Culture cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) to ~80% confluency.[8][12]

-

Trypsinize, count, and prepare a cell suspension at a density of 5 x 10⁴ cells/mL in a complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

-

Include "medium only" wells for background blanks.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each novel pyrazole compound in DMSO.

-

Create serial dilutions of the compounds in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include "untreated control" wells (cells in fresh medium) and "vehicle control" wells (cells treated with the highest concentration of DMSO used, typically <0.5%).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[12][13]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the "medium only" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) | Selectivity Index (SI)* |

| PYR-001 | MCF-7 (Breast Cancer) | 48 | 8.4 | 10.7 |

| PYR-002 | HeLa (Cervical Cancer) | 48 | 15.2 | 5.9 |

| PYR-003 | A549 (Lung Cancer) | 48 | 4.9 | 18.4 |

| Doxorubicin | MCF-7 (Breast Cancer) | 48 | 0.8 | 1.5 |

*Selectivity Index (SI) = IC₅₀ in normal cell line (e.g., HEK293) / IC₅₀ in cancer cell line. A higher SI is desirable.[8]

Antimicrobial Activity Screening

Pyrazole derivatives are known to possess significant antibacterial and antifungal properties, making them attractive candidates for new antimicrobial agents.[14][15][16] The standard method for determining the antimicrobial potency of a compound is to find its Minimum Inhibitory Concentration (MIC).[17]

Principle of Broth Microdilution: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[18] The test involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a 96-well plate format.

-

Preparation of Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution in Plate:

-

Dispense 50 µL of sterile broth into all wells of a 96-well plate.

-

Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells, creating a 100 µL volume.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a "growth control" (wells with bacteria but no compound) and a "sterility control" (wells with broth only).

-

Seal the plate and incubate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| PYR-004 | 8 | 32 | >128 |

| PYR-005 | 4 | 8 | 16 |

| PYR-006 | 64 | >128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

Enzyme Inhibition: Targeting Protein Kinases

The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors.[19][20] Kinases are crucial enzymes in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[4] Several approved pyrazole-containing drugs, like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/MET inhibitor), function by blocking the ATP-binding site of specific kinases.[5]

Screening for kinase inhibition typically involves cell-free assays that measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. Various formats exist, including radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based kinase inhibitor.

Part 3: Interpreting Data for Structure-Activity Relationships (SAR)

Screening data is not an endpoint; it is the beginning of a crucial dialogue between chemists and biologists. The goal is to establish a Structure-Activity Relationship (SAR), which correlates the specific chemical features of the pyrazole compounds with their biological activity.[21][22]

For example, SAR studies on pyrazole-based cannabinoid receptor antagonists identified key structural requirements for potent activity: a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[23][24][25] By systematically modifying substituents at different positions on the pyrazole core and observing the resulting changes in potency (e.g., IC₅₀ or MIC values), researchers can build a model of the pharmacophore. This model guides the rational design of the next generation of compounds with improved potency, selectivity, and drug-like properties. This iterative process is the engine of lead optimization.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Conclusion

The systematic biological screening of novel pyrazole compounds is a foundational element of the drug discovery process. It requires a strategic, multi-tiered approach, beginning with high-throughput primary screens and progressing to more detailed secondary assays to confirm activity and elucidate the mechanism of action. By employing robust and validated protocols for cytotoxicity, antimicrobial, and enzyme inhibition testing, researchers can generate reliable data. This data is not merely for classification but is critical for building a comprehensive Structure-Activity Relationship, which in turn fuels the iterative design-synthesis-test cycle that ultimately leads to the identification of potent and selective lead candidates for further preclinical development.

References

- Wencewicz, T. A., Miller, M. J. (2017). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Methods in Molecular Biology.

-

Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Available at: [Link]

- Elsevier. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

-

Gaber, F., & El-Gazzar, A. R. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4943. Available at: [Link]

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chinese Chemical Society, 67(1), 101-110.

-

Haider, S., Alam, M. S., & Hamid, H. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(3), 1035. Available at: [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

-

Al-Ostath, A., Al-Assaf, A., & Al-Tamimi, A. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6599. Available at: [Link]

-

ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791-2804. Available at: [Link]

-

Alam, M. S., & Hamid, H. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-364. Available at: [Link]

-

Al-Suwaidan, I. A., & Al-Abdullah, E. S. (2021). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Journal of Chemistry, 2021, 1-11. Available at: [Link]

-

YouTube. (2024). Antimicrobial Susceptibility Test methods ; Definition and Types. Available at: [Link]

-

ACS Publications. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. Available at: [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. Available at: [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

-

Zhang, Y., Wu, J., & Li, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Available at: [Link]

-

Alzahrani, A. Y., Danial, E. N., El-Ziaty, A. K., Ali, R. S., & Hassan, A. M. A. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 1-18. Available at: [Link]

-

Taylor & Francis Online. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Available at: [Link]

-

Ovid. (n.d.). Antimicrobial Susceptibility Testing. Clinical Infectious Diseases. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). Available at: [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

-

Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

-

National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. Available at: [Link]

-

OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

-

ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

-

ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. jchr.org [jchr.org]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. mdpi.com [mdpi.com]

- 18. ovid.com [ovid.com]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]

- 23. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-bromo-1H-pyrazol-1-yl)propanamide

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique five-membered heterocyclic structure, with two adjacent nitrogen atoms, imparts favorable physicochemical properties that facilitate strong interactions with a wide array of biological targets.[1][2] This has led to the development of pyrazole-containing drugs for treating a broad spectrum of conditions, including inflammation, cancer, cardiovascular diseases, and infectious agents.[1][3][4] The compound of interest, 2-(4-bromo-1H-pyrazol-1-yl)propanamide, combines this potent pyrazole core with a propanamide side chain and a bromine substituent. The bromine atom can significantly alter the compound's electronic properties and metabolic stability, potentially enhancing its therapeutic efficacy and specificity.[5][6]

This guide provides a comprehensive exploration of the potential therapeutic targets of 2-(4-bromo-1H-pyrazol-1-yl)propanamide. Drawing upon the established pharmacology of related pyrazole-containing molecules, we will delve into the most promising avenues of investigation. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of potential applications but also a practical roadmap for the experimental validation of these hypotheses.

Part 1: The Androgen Receptor - A Potential Target in Prostate Cancer

The structural similarity of 2-(4-bromo-1H-pyrazol-1-yl)propanamide to known pyrazol-1-yl-propanamides that act as selective androgen receptor degraders (SARDs) and pan-antagonists makes the androgen receptor (AR) a compelling initial target.[7] This class of compounds has shown promise in overcoming resistance to existing therapies for prostate cancer.[7]

Mechanistic Hypothesis: SARD and Pan-Antagonist Activity

We hypothesize that 2-(4-bromo-1H-pyrazol-1-yl)propanamide may function as a SARD, binding to the AR and inducing its degradation, thereby reducing the overall levels of the receptor in cancer cells. Additionally, it may act as a pan-antagonist, capable of inhibiting both wild-type and mutated forms of the AR that contribute to drug resistance.[7]

Experimental Workflow for AR Target Validation

The following diagram outlines a logical workflow for validating the androgen receptor as a target:

Caption: Experimental workflow for androgen receptor target validation.

Detailed Experimental Protocols

1.3.1. AR Binding Assay

-

Objective: To determine if 2-(4-bromo-1H-pyrazol-1-yl)propanamide binds to the androgen receptor.

-

Method: A competitive binding assay using a fluorescently labeled androgen (e.g., Fluormone™ AL Red) and purified recombinant human AR protein.

-

Procedure:

-

Incubate a constant concentration of AR protein and fluorescently labeled androgen with increasing concentrations of the test compound.

-

After incubation, measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

Calculate the Ki (inhibition constant) to quantify the binding affinity.

-

1.3.2. AR Degradation Assay

-

Objective: To assess the ability of the compound to induce AR degradation.

-

Method: Western blot analysis of AR protein levels in prostate cancer cell lines.

-

Procedure:

-

Treat enzalutamide-resistant prostate cancer cell lines (e.g., VCaP) with varying concentrations of the test compound for 24-48 hours.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and probe with an anti-AR antibody.

-

Quantify the AR protein bands and normalize to a loading control (e.g., GAPDH).

-

1.3.3. Prostate Cancer Cell Line Proliferation Assay

-

Objective: To evaluate the effect of the compound on the growth of prostate cancer cells.

-

Method: A cell viability assay, such as the MTT or CellTiter-Glo® assay.

-

Procedure:

-

Seed prostate cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

After 72 hours, add the viability reagent and measure the signal (absorbance or luminescence).

-

Calculate the IC50 (half-maximal inhibitory concentration).

-

Data Presentation

| Assay | Metric | Hypothetical Value for 2-(4-bromo-1H-pyrazol-1-yl)propanamide |

| AR Binding Assay | Ki | 50 nM |

| AR Degradation Assay | DC50 (in VCaP cells) | 200 nM |

| Cell Proliferation Assay | IC50 (in VCaP cells) | 500 nM |

Part 2: Cyclooxygenase (COX) Enzymes - Investigating Anti-Inflammatory Potential

The pyrazole scaffold is a well-established pharmacophore in many nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[8] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8]

Mechanistic Hypothesis: COX-1 and/or COX-2 Inhibition

We propose that 2-(4-bromo-1H-pyrazol-1-yl)propanamide may inhibit the activity of COX-1 and/or COX-2, thereby blocking the production of prostaglandins and exerting an anti-inflammatory effect. The selectivity for COX-2 over COX-1 is a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs.

Signaling Pathway: The Arachidonic Acid Cascade

The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade:

Caption: Simplified diagram of the arachidonic acid cascade.

Experimental Protocols for COX Inhibition

2.3.1. In Vitro COX Inhibition Assay

-

Objective: To measure the direct inhibitory activity of the compound on purified COX-1 and COX-2 enzymes.

-

Method: A colorimetric or fluorescent assay that measures the peroxidase activity of the COX enzymes.

-

Procedure:

-

In separate reactions, incubate purified human recombinant COX-1 and COX-2 with arachidonic acid and a colorimetric probe (e.g., TMPD).

-

Add varying concentrations of the test compound to the reactions.

-

Monitor the change in absorbance over time to determine the rate of the reaction.

-

Calculate the IC50 for each enzyme and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

2.3.2. Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production Assay

-

Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.

-

Method: Enzyme-linked immunosorbent assay (ELISA) to measure PGE2 levels in cell culture supernatants.

-

Procedure:

-

Pre-treat macrophages (e.g., RAW 264.7 cells) with the test compound for 1 hour.

-

Stimulate the cells with LPS to induce inflammation and PGE2 production.

-

After 24 hours, collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Data Presentation

| Assay | Metric | Hypothetical Value for 2-(4-bromo-1H-pyrazol-1-yl)propanamide |

| In Vitro COX-1 Inhibition | IC50 | 10 µM |

| In Vitro COX-2 Inhibition | IC50 | 0.5 µM |

| COX-2 Selectivity Index | (IC50 COX-1 / IC50 COX-2) | 20 |

| LPS-Induced PGE2 Production | IC50 | 1 µM |

Part 3: Protein Kinases - A Broad Target Class in Oncology

The pyrazole moiety is a common feature in many small-molecule kinase inhibitors used in cancer therapy.[3] The ATP-binding site of many kinases can accommodate the planar pyrazole ring, making it an excellent starting point for designing potent and selective inhibitors.

Mechanistic Hypothesis: Inhibition of Oncogenic Kinases

Given the prevalence of pyrazole-based kinase inhibitors, it is plausible that 2-(4-bromo-1H-pyrazol-1-yl)propanamide could inhibit one or more protein kinases involved in cancer cell proliferation, survival, or metastasis. The specific kinase(s) targeted would depend on the overall three-dimensional shape and chemical properties of the molecule.

Experimental Workflow for Kinase Target Identification

A tiered approach is recommended for identifying potential kinase targets:

Caption: Workflow for identifying and validating protein kinase targets.

Key Experimental Protocols

3.3.1. Broad Kinase Panel Screen

-

Objective: To identify potential kinase targets from a large panel of kinases.

-

Method: A radiometric or fluorescence-based assay performed by a specialized contract research organization (e.g., Eurofins, Promega).

-

Procedure:

-

The test compound is screened at a single high concentration (e.g., 10 µM) against a panel of several hundred purified kinases.

-

The percent inhibition for each kinase is reported.

-

Hits are typically defined as kinases with >50% inhibition.

-

3.3.2. Cellular Target Engagement Assay

-

Objective: To confirm that the compound interacts with the putative kinase target within living cells.

-

Method: NanoBRET™ Target Engagement Assay.

-

Procedure:

-

Express the kinase of interest as a fusion with NanoLuc® luciferase in a suitable cell line.

-

Add a fluorescent energy transfer probe that binds to the kinase.

-

Treat the cells with the test compound.

-

Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates that the compound is displacing the probe from the kinase.

-

Conclusion: A Molecule of Untapped Potential

While direct experimental data on 2-(4-bromo-1H-pyrazol-1-yl)propanamide is currently limited, the rich pharmacology of the pyrazole scaffold provides a strong foundation for hypothesizing its therapeutic potential. The androgen receptor, cyclooxygenase enzymes, and protein kinases represent the most promising initial targets for investigation. The experimental workflows and protocols detailed in this guide offer a clear and logical path forward for elucidating the mechanism of action of this intriguing molecule and unlocking its potential for the treatment of human diseases.

References

-

Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Shaikh, A., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Synthesis. [Link]

-

Kc, H. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Discover Applied Sciences. [Link]

-

N/A. (2025). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Semantic Scholar. [Link]

-

El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Kapri, A., et al. (2024). Biological activity of pyrazoles derivatives and experimental conditions. ResearchGate. [Link]

-

Kumar, V. & Kumar, A. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

-

N/A. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. [Link]

-

N/A. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. DC Fine Chemicals. [Link]

-

Sharma, R., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

-

Titus, M. A., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In silico modeling of 2-(4-bromo-1H-pyrazol-1-yl)propanamide interactions

An In-Depth Technical Guide: In Silico Modeling of 2-(4-bromo-1H-pyrazol-1-yl)propanamide Interactions

Abstract